![molecular formula C17H16N6O3 B12484512 4-[(3,4-Dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-ol](/img/structure/B12484512.png)
4-[(3,4-Dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-3H-1,3,5-triazin-2-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-3H-1,3,5-triazin-2-one typically involves the reaction of appropriate aniline derivatives with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the aniline derivatives replace the chlorine atoms on the cyanuric chloride. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-3H-1,3,5-triazin-2-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-3H-1,3,5-triazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-3H-1,3,5-triazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-dimethylphenyl)amino]-6-[(4-chlorophenyl)amino]-3H-1,3,5-triazin-2-one
- 4-[(3,4-dimethylphenyl)amino]-6-[(4-methylphenyl)amino]-3H-1,3,5-triazin-2-one
Uniqueness
4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-3H-1,3,5-triazin-2-one is unique due to the presence of both dimethylphenyl and nitrophenyl groups, which impart distinct chemical and biological properties. The nitro group, in particular, can undergo various chemical transformations, making this compound versatile for different applications .
Properties
Molecular Formula |
C17H16N6O3 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
6-(3,4-dimethylanilino)-4-(4-nitroanilino)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C17H16N6O3/c1-10-3-4-13(9-11(10)2)19-16-20-15(21-17(24)22-16)18-12-5-7-14(8-6-12)23(25)26/h3-9H,1-2H3,(H3,18,19,20,21,22,24) |
InChI Key |
MHSPQKLXVJNXJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=O)N2)NC3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B12484435.png)
![N-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B12484439.png)
![3-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)butanamide](/img/structure/B12484445.png)
![{5-amino-3-[(pyridin-3-ylmethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}(4-chlorophenyl)methanone](/img/structure/B12484460.png)
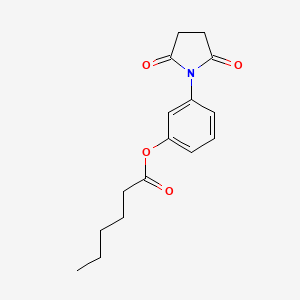
![2-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}-2-methylpropan-1-ol](/img/structure/B12484468.png)
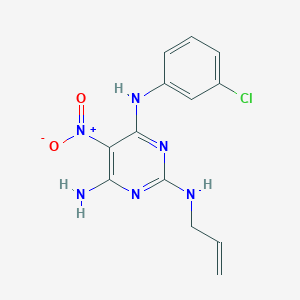
![N~2~-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12484480.png)
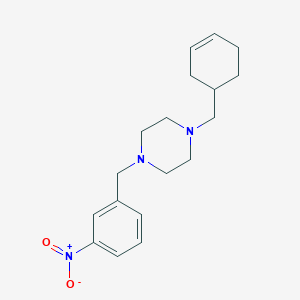
![ethyl 4-[(E)-1H-imidazol-2-yldiazenyl]benzoate](/img/structure/B12484485.png)
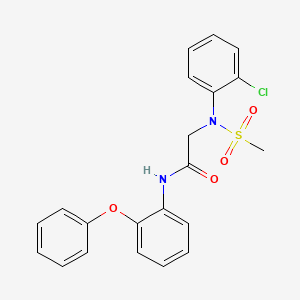
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-1-phenylethanamine](/img/structure/B12484501.png)
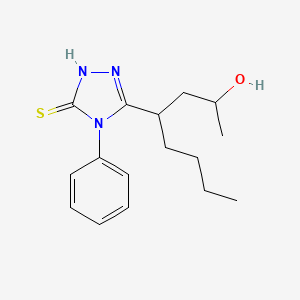
![Methyl 5-({4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12484508.png)
